molecular formula C21H17N3O4 B11293715 N-benzyl-2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

N-benzyl-2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

Cat. No.: B11293715
M. Wt: 375.4 g/mol
InChI Key: PZUTYURWALAIGD-UHFFFAOYSA-N
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Description

N-benzyl-2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a complex organic compound that belongs to the class of phenoxy acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent coupling with the phenoxy acetamide moiety. One common method involves the reaction of a furan-2-carboxylic acid derivative with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with a suitable reagent, such as phosphorus oxychloride, to form the oxadiazole ring. The final step involves the coupling of the oxadiazole derivative with a benzyl-protected phenoxy acetamide under basic conditions, such as using potassium carbonate in an aprotic solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts to enhance reaction rates. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-benzyl-2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenoxy}acetamide
  • N-benzyl-2-{3-[5-(furan-2-yl)-1,2,4-triazol-3-yl]phenoxy}acetamide
  • N-benzyl-2-{3-[5-(furan-2-yl)-1,2,4-thiadiazol-3-yl]phenoxy}acetamide

Uniqueness

N-benzyl-2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is unique due to the presence of the oxadiazole ring, which imparts specific chemical properties such as stability and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry where the oxadiazole ring is known for its bioactivity .

Properties

Molecular Formula

C21H17N3O4

Molecular Weight

375.4 g/mol

IUPAC Name

N-benzyl-2-[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide

InChI

InChI=1S/C21H17N3O4/c25-19(22-13-15-6-2-1-3-7-15)14-27-17-9-4-8-16(12-17)20-23-21(28-24-20)18-10-5-11-26-18/h1-12H,13-14H2,(H,22,25)

InChI Key

PZUTYURWALAIGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)COC2=CC=CC(=C2)C3=NOC(=N3)C4=CC=CO4

Origin of Product

United States

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